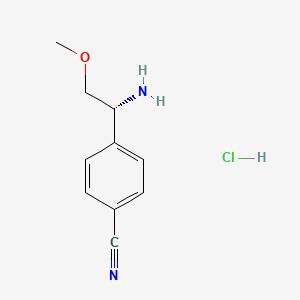(R)-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride
CAS No.: 2061996-79-8
Cat. No.: VC7957501
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2061996-79-8 |
|---|---|
| Molecular Formula | C10H13ClN2O |
| Molecular Weight | 212.67 |
| IUPAC Name | 4-[(1R)-1-amino-2-methoxyethyl]benzonitrile;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O.ClH/c1-13-7-10(12)9-4-2-8(6-11)3-5-9;/h2-5,10H,7,12H2,1H3;1H/t10-;/m0./s1 |
| Standard InChI Key | WQLLQEIKDNXXON-PPHPATTJSA-N |
| Isomeric SMILES | COC[C@@H](C1=CC=C(C=C1)C#N)N.Cl |
| SMILES | COCC(C1=CC=C(C=C1)C#N)N.Cl |
| Canonical SMILES | COCC(C1=CC=C(C=C1)C#N)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Synonyms and Registry Identifiers
Common synonyms include:
-
4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride
-
Benzonitrile, 4-[(1R)-1-amino-2-methoxyethyl]-, hydrochloride .
Registry identifiers:
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis for this compound is disclosed in public literature, analogous methods for related benzonitrile derivatives provide insight. For example, Erlotinib hydrochloride—an anticancer drug—is synthesized via condensation of 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile with 3-ethynylaniline using trialkyl orthoacetate intermediates . Adapting this approach, (R)-4-(1-amino-2-methoxyethyl)benzonitrile hydrochloride could be synthesized through:
-
Chiral Resolution: Starting from racemic 4-(1-amino-2-methoxyethyl)benzonitrile, followed by hydrochloric acid salt formation and enantiomeric separation via chiral chromatography .
-
Asymmetric Synthesis: Employing chiral catalysts to induce stereoselectivity during the formation of the 1-amino-2-methoxyethyl side chain.
Critical Process Parameters
Key factors influencing yield and purity include:
-
Temperature Control: Reactions involving nitriles often require temperatures between 30°C and 135°C to prevent decomposition .
-
Acid Catalysts: Acetic or trifluoroacetic acid may enhance reaction rates during cyclization or salt formation .
-
Solvent Selection: Polar aprotic solvents like DMF or acetonitrile optimize solubility for intermediates .
Physicochemical Properties
Spectral Data
Theoretical Predictions:
-
IR Spectroscopy: Peaks at ~2240 cm⁻¹ (C≡N stretch), ~3300 cm⁻¹ (N-H stretch), and ~1100 cm⁻¹ (C-O-C stretch).
-
NMR: Expected signals include a singlet for the methoxy group (~3.3 ppm), a multiplet for the chiral center’s protons (~3.8–4.2 ppm), and aromatic protons (~7.5–8.0 ppm) .
Experimental spectral data remain unpublished, highlighting a gap in publicly accessible research.
Pharmaceutical and Industrial Applications
Material Science Applications
Nitrile-containing compounds are explored in:
-
Coordination Chemistry: As ligands for transition metal catalysts.
-
Polymer Synthesis: Initiators for anionic polymerization due to the nitrile group’s electron-withdrawing properties.
Future Research Directions
-
Stereoselective Synthesis: Developing catalytic asymmetric routes to improve enantiomeric excess.
-
Biological Screening: Evaluating kinase inhibition or antimicrobial activity in vitro.
-
Stability Studies: Assessing degradation pathways under accelerated storage conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume